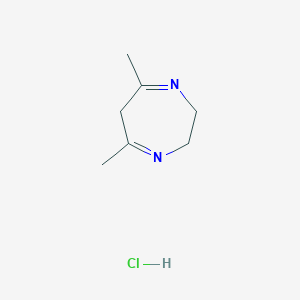

5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine;hydrochloride

Description

Properties

CAS No. |

16418-18-1 |

|---|---|

Molecular Formula |

C7H13ClN2 |

Molecular Weight |

160.64 g/mol |

IUPAC Name |

5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine;hydrochloride |

InChI |

InChI=1S/C7H12N2.ClH/c1-6-5-7(2)9-4-3-8-6;/h3-5H2,1-2H3;1H |

InChI Key |

MBYPSRSHGADTHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCN=C(C1)C.Cl |

Origin of Product |

United States |

Biological Activity

5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepine; hydrochloride (CAS No. 16418-18-1) is a chemical compound belonging to the diazepine class, characterized by a seven-membered ring with two nitrogen atoms. This compound exhibits unique biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine; hydrochloride is C₇H₁₃ClN₂, with a molecular weight of 160.64 g/mol. Its structure features two methyl groups at the 5 and 7 positions, which may influence its pharmacological profile and interactions with biological targets.

Like other diazepines, 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine; hydrochloride is expected to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). Benzodiazepines enhance GABA's inhibitory effects by binding to specific sites on the GABA-A receptor, which increases chloride ion flow into neurons. This mechanism results in neural inhibition and decreased excitability .

Pharmacodynamics

Research indicates that 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine; hydrochloride may exhibit anxiolytic and sedative effects similar to other benzodiazepines. Its specific substitution pattern could lead to differences in binding affinity and selectivity towards GABA receptors compared to more commonly studied diazepines like diazepam or lorazepam .

Case Studies and Research Findings

- Interaction Studies : Preliminary studies suggest that this compound may have a unique pharmacological profile due to its structural features. Interaction studies are ongoing to determine its efficacy and safety compared to traditional benzodiazepines.

- Comparative Analysis : A comparative analysis with well-established benzodiazepines shows that while compounds like diazepam are widely used for anxiety and seizure disorders, 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine; hydrochloride may offer advantages in terms of selectivity and reduced side effects .

Data Table: Comparative Biological Activity

| Compound Name | Mechanism of Action | Unique Features | Clinical Use |

|---|---|---|---|

| Diazepam | GABA-A receptor modulator | Long half-life | Anxiety disorders, seizures |

| Midazolam | GABA-A receptor modulator | Rapid onset | Anesthesia |

| Clonazepam | GABA-A receptor modulator | Potent anticonvulsant | Seizure disorders |

| 5,7-Dimethyl-3,6-Dihydro-2H-1,4-Diazepine; Hydrochloride | Expected GABA-A modulation | Unique substitution pattern | Under research |

Potential Applications

The potential applications of 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine; hydrochloride include:

- Anxiolytic therapy : Due to its anticipated anxiolytic properties.

- Sedative use : For procedural sedation based on its pharmacodynamic profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 1,4-diazepine derivatives are heavily influenced by substituents on the heterocyclic core. Below is a comparative analysis:

Key Observations:

- Substituent Impact : Bulky sulfonyl groups (e.g., in ML-7 and Fasudil) enhance binding to kinase ATP pockets, while smaller methyl groups in the target compound may limit steric interactions.

- Solubility : Hydrochloride salts improve aqueous solubility, but lipophilic substituents (e.g., naphthalene in ML-7) reduce bioavailability.

- Selectivity : Sulfonyl-containing derivatives (ML-7, Fasudil) exhibit specific kinase inhibition, whereas methyl-substituted analogs may lack target specificity.

Pharmacological Activity Comparison

- Fasudil Hydrochloride : Inhibits Rho-associated kinases (ROCK), leading to vasodilation. Clinical use in cerebral vasospasm highlights its efficacy in modulating vascular tone .

- ML-7 and ML-9 : Potent MLCK inhibitors (IC₅₀ ~0.3–1 μM) that reduce myosin phosphorylation, attenuating smooth muscle contraction and cerebral edema . ML-9 also blocks TRPC6 channels (IC₅₀ ~28 μM) .

- 5,7-Dimethyl Analogs: Limited direct pharmacological data are available, but structural simplicity suggests utility as intermediates. Methyl groups may favor metabolic stability over potency compared to sulfonyl derivatives.

Physicochemical Properties

| Property | 5,7-Dimethyl Derivative | Fasudil Hydrochloride | ML-7 |

|---|---|---|---|

| LogP (Predicted) | ~1.2 (low lipophilicity) | ~2.5 | ~3.8 (high) |

| Water Solubility | High (HCl salt) | Moderate | Low |

| Synthetic Complexity | Low | High | High |

- Methyl Groups : Enhance synthetic accessibility and stability but reduce target engagement compared to sulfonyl moieties.

- Sulfonyl Groups : Increase molecular weight and synthetic challenges but improve kinase binding affinity.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine hydrochloride that influence its reactivity and stability?

- Methodological Answer : The compound’s seven-membered diazepine ring with two methyl groups at positions 5 and 7 and a partially unsaturated structure (3,6-dihydro-2H) contributes to its conformational flexibility. The hydrochloride salt enhances solubility in polar solvents, critical for in vitro assays. Characterization via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) is essential to confirm purity and tautomeric forms. Structural analogs like 3,3-dimethylcyclohexanamine hydrochloride demonstrate that substitution patterns affect steric hindrance and hydrogen bonding, impacting stability .

Q. What are common synthetic routes for preparing 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine hydrochloride, and what are critical reaction parameters?

- Methodological Answer : A typical route involves cyclocondensation of 1,2-diamines with α,β-unsaturated carbonyl compounds under acidic conditions. For example, fluorinated analogs like 4,4-difluoroazepane hydrochloride are synthesized via fluorination of azepane derivatives using cesium fluoride in DMSO at 50°C . Key parameters include temperature control (to avoid ring-opening side reactions) and stoichiometric ratios of reactants. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can chromatographic methods resolve and quantify related compound impurities in 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine hydrochloride?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Reference USP methods for doxepin hydrochloride, which specify a resolution ≥1.5 between structurally similar impurities (e.g., positional isomers or dehydrogenated byproducts) . Validate the method using spiked samples and ensure linearity (R² >0.999) over 50–150% of the target concentration. Mass spectrometry (LC-MS) can confirm impurity identities .

Q. How can reaction conditions be optimized to improve the yield of 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine hydrochloride while minimizing side products?

- Methodological Answer : Employ design-of-experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, computational tools (e.g., molecular dynamics simulations) predict optimal reaction pathways, while in situ FTIR monitors intermediate formation. A case study on spirocyclic carboxamides demonstrated that reducing reaction time from 24 to 8 hours via microwave-assisted synthesis increased yield by 20% .

Q. How should conflicting data in biological activity studies (e.g., inconsistent IC50 values) be addressed?

- Methodological Answer : Re-evaluate assay conditions (e.g., buffer pH, cell line viability, and compound solubility). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to cross-validate results. For instance, discrepancies in receptor binding may arise from tautomerism in the diazepine ring, requiring NMR or X-ray crystallography to confirm the dominant form .

Q. What computational approaches are suitable for modeling interactions between 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine hydrochloride and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses to targets like G-protein-coupled receptors. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. For example, analogs with dichlorophenyl groups showed enhanced π-π stacking in MD studies, guiding structural optimization .

Q. How can the stability of 5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine hydrochloride under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24 hours.

- Oxidative stress : Expose to 3% H2O2 at 25°C.

- Photostability : Use a light cabinet (ICH Q1B guidelines).

Analyze degradation products via LC-MS and compare with reference standards (e.g., USP monographs for related hydrochlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.